(r)-4-(1-Aminoethyl)-2-fluorophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-4-(1-Aminoethyl)-2-fluorophenol is a chiral compound that features a fluorine atom, a hydroxyl group, and an aminoethyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(1-Aminoethyl)-2-fluorophenol can be achieved through several methods. One common approach involves the asymmetric reduction of a precursor ketone using a chiral catalyst. For example, the reduction of 4-(1-oxoethyl)-2-fluorophenol with a chiral reducing agent can yield the desired chiral amine . Another method involves the use of ω-transaminase enzymes, which can catalyze the transamination of a suitable precursor to produce the chiral amine .
Industrial Production Methods
Industrial production of ®-4-(1-Aminoethyl)-2-fluorophenol typically involves large-scale catalytic processes. These processes often utilize heterogeneous catalysts for the hydrogenation of nitriles or the reductive amination of carbonyl compounds with ammonia . The choice of catalyst and reaction conditions can significantly impact the yield and enantiomeric purity of the final product.
Chemical Reactions Analysis
Types of Reactions
®-4-(1-Aminoethyl)-2-fluorophenol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary amines or alcohols.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH₃).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield imines, while reduction can produce secondary amines or alcohols.
Scientific Research Applications
®-4-(1-Aminoethyl)-2-fluorophenol has several applications in scientific research:
Mechanism of Action
The mechanism of action of ®-4-(1-Aminoethyl)-2-fluorophenol involves its interaction with specific molecular targets. For example, in enzymatic reactions, the compound can form an external aldimine with the coenzyme pyridoxal-5′-phosphate (PLP), leading to the formation of a quinonoid intermediate . This intermediate can then undergo further transformations to yield the final product. The specific pathways and molecular targets involved depend on the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
®-2-(1-Aminoethyl)phenol: Similar structure but lacks the fluorine atom.
®-4-(1-Aminoethyl)phenol: Similar structure but lacks the fluorine atom.
®-4-(1-Aminoethyl)-2-chlorophenol: Similar structure but has a chlorine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in ®-4-(1-Aminoethyl)-2-fluorophenol imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its non-fluorinated analogs. This makes it particularly valuable in medicinal chemistry for the development of drugs with improved pharmacokinetic profiles .
Properties
Molecular Formula |
C8H10FNO |
---|---|
Molecular Weight |
155.17 g/mol |
IUPAC Name |
4-[(1R)-1-aminoethyl]-2-fluorophenol |
InChI |
InChI=1S/C8H10FNO/c1-5(10)6-2-3-8(11)7(9)4-6/h2-5,11H,10H2,1H3/t5-/m1/s1 |
InChI Key |
VWURQMSCABRCTE-RXMQYKEDSA-N |
Isomeric SMILES |
C[C@H](C1=CC(=C(C=C1)O)F)N |
Canonical SMILES |
CC(C1=CC(=C(C=C1)O)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.